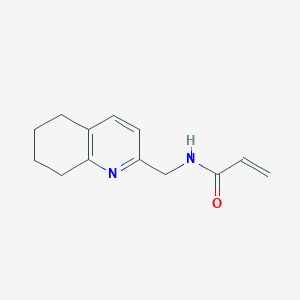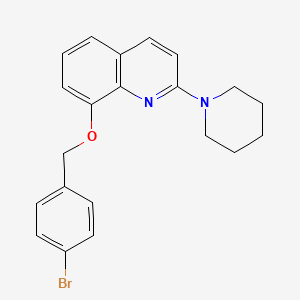
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the quinoline family and is known for its unique structural and functional properties.
Mecanismo De Acción
The mechanism of action of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific receptors and enzymes in the body. For example, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to reduce inflammation and oxidative stress in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide in lab experiments is its wide range of pharmacological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide in lab experiments is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide. One area of research is the development of new drugs based on this compound. N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, the toxicity of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide needs to be further studied to determine the safe dose range for use in experimental settings.
Métodos De Síntesis
The synthesis method of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide involves the reaction between 2-methylprop-2-en-1-amine and 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a catalyst. This reaction results in the formation of N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, N-(5,6,7,8-Tetrahydroquinolin-2-ylmethyl)prop-2-enamide has been shown to have a significant impact on various biological processes, such as cell proliferation, apoptosis, and angiogenesis.
Propiedades
IUPAC Name |
N-(5,6,7,8-tetrahydroquinolin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)14-9-11-8-7-10-5-3-4-6-12(10)15-11/h2,7-8H,1,3-6,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXCYXPKIYKKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502147.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502149.png)


![(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride](/img/structure/B2502155.png)
![{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride](/img/structure/B2502158.png)
![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)



![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)